molecular formula C12H8Cl3N B7792146 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline

6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Cat. No.: B7792146
M. Wt: 272.6 g/mol
InChI Key: WXMXVYXMOJVFLB-UHFFFAOYSA-N
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Description

6,8,9-Trichloro-1H,2H,3H-cyclopenta[b]quinoline is a heterocyclic aromatic compound with the molecular formula C12H8Cl3N It is characterized by the presence of three chlorine atoms attached to the quinoline ring system, which is fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the chlorination of a precursor quinoline compound. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures and solvent conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced at specific positions on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6,8,9-Trichloro-1H,2H,3H-cyclopenta[b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the removal of chlorine atoms and the formation of partially or fully dechlorinated products.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols, replacing chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups

    Reduction: Dechlorinated quinoline derivatives

    Substitution: Quinoline derivatives with amine or thiol groups

Scientific Research Applications

6,8,9-Trichloro-1H,2H,3H-cyclopenta[b]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
  • (3E)-5,7-Dichloro-3-(4-chlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
  • N-(9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-7-yl)-N,N-dimethylamine

Uniqueness

6,8,9-Trichloro-1H,2H,3H-cyclopenta[b]quinoline is unique due to its specific substitution pattern with three chlorine atoms at positions 6, 8, and 9 on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N/c13-6-4-8(14)11-10(5-6)16-9-3-1-2-7(9)12(11)15/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMXVYXMOJVFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(C=C(C=C3Cl)Cl)N=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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